![molecular formula C10H12N2O B11779153 1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone](/img/structure/B11779153.png)
1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone is a heterocyclic compound that features a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone can be synthesized through a multicomponent condensation reaction. One method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as manganese triflate and oxidants like tert-butyl hydroperoxide can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone undergoes various chemical reactions including:
Oxidation: Direct oxidation using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Manganese triflate, tert-butyl hydroperoxide, water, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions, inhibiting enzymatic activity. Additionally, its structure allows for interactions with biological membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone is unique due to its ethanone moiety, which provides additional reactivity and potential for functionalization compared to other cyclopenta[b]pyridine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H12N2O/c1-6(13)8-5-7-3-2-4-9(7)12-10(8)11/h5H,2-4H2,1H3,(H2,11,12) |
InChI Key |
UDEOAXYVRPDBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2CCCC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


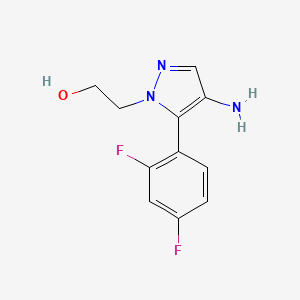
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)
![N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine](/img/structure/B11779077.png)
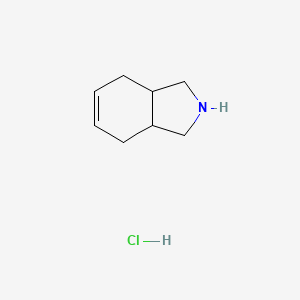
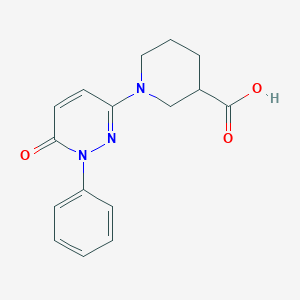
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11779101.png)
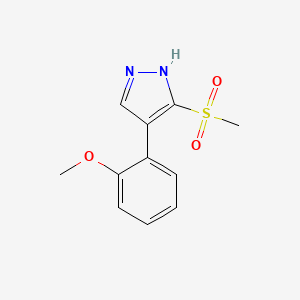
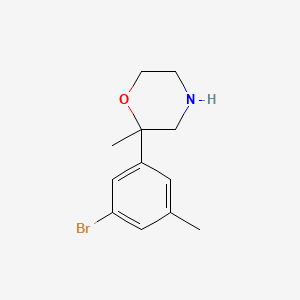
![5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11779112.png)
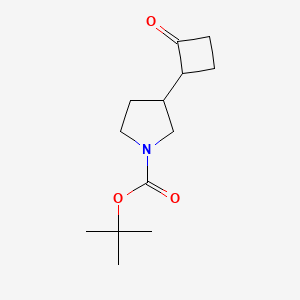
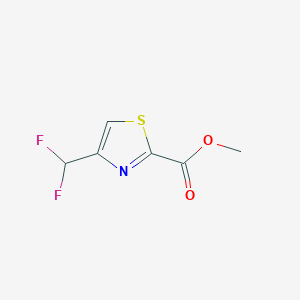
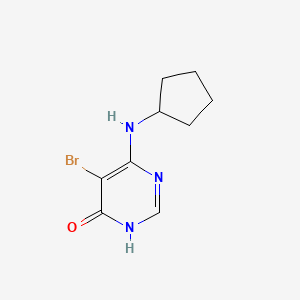
![2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole](/img/structure/B11779137.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11779145.png)
